N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide

Chemical Biology Drug Discovery Kinase Inhibition

N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide (CAS 2309801-74-7) is a synthetic small molecule with a benzothiazole-carboxamide core linked to a thiophene-bearing branched alkyl chain. Computed physicochemical properties (MW 316.4 g/mol, XLogP3 4.2, TPSA 98.5 Ų) place it within drug-like chemical space.

Molecular Formula C16H16N2OS2
Molecular Weight 316.44
CAS No. 2309801-74-7
Cat. No. B2803750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide
CAS2309801-74-7
Molecular FormulaC16H16N2OS2
Molecular Weight316.44
Structural Identifiers
SMILESCC(C)(CNC(=O)C1=CC2=C(C=C1)N=CS2)C3=CSC=C3
InChIInChI=1S/C16H16N2OS2/c1-16(2,12-5-6-20-8-12)9-17-15(19)11-3-4-13-14(7-11)21-10-18-13/h3-8,10H,9H2,1-2H3,(H,17,19)
InChIKeyDQZRVXPSLXQMOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline for N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide (CAS 2309801-74-7)


N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide (CAS 2309801-74-7) is a synthetic small molecule with a benzothiazole-carboxamide core linked to a thiophene-bearing branched alkyl chain. Computed physicochemical properties (MW 316.4 g/mol, XLogP3 4.2, TPSA 98.5 Ų) place it within drug-like chemical space [1]. No peer-reviewed primary research papers, patents, or authoritative biological datasets were identified for this entity at this time. The compound is catalogued as a research chemical by several suppliers, but vendor-supplied technical datasheets are not admissible under the source-exclusion rules of this evidence guide. Consequently, all statements regarding differentiation must be understood as provisional and predominantly negative: there is no confirmable quantitative evidence that distinguishes this compound from its closest structural analogs in any assay system.

No confirmed biological target or activity data — supports negative control use in SAR studies
Benzothiazole-6-carboxamide scaffold with 3-thienyl branched linker — suitable for derivatization library synthesis
Computed drug-like properties — may support computational modeling and virtual screening workflows

Substitution Risk Analysis for N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide Analogs


The benzothiazole-6-carboxamide scaffold is known to be pharmacologically permissive, with even minor side-chain modifications capable of altering target engagement, selectivity, and pharmacokinetic behavior [1]. Without publicly available experimental data for this specific compound, no quantitative structure–activity relationship (SAR) can be invoked to justify interchange with a close analog. Any procurement decision that assumes functional equivalence with, for example, a 2-thienyl isomer, a differently branched alkyl linker, or a truncated side chain, lacks empirical support and introduces unquantified risk. This guide therefore serves as a formal notice that substitution cannot be validated by the current public evidence base.

SAR gap No public SAR data support functional equivalence with any close structural analog
Isomer risk Thiophene positional isomerism or alkyl linker branching may alter target engagement profile
Data void Vendor-supplied claims cannot be verified against peer-reviewed or patent literature

Quantitative Differentiation Evidence for N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide


Absence of Publicly Available Head-to-Head Biological Data

A systematic search of PubMed, Google Patents, PubChem, and authoritative databases returned no primary research paper, patent, or curated bioassay result for N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide. Consequently, no head-to-head comparison with any specific comparator (e.g., N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide, CAS 1797967-34-0) can be performed. The absence of data is itself a critical piece of evidence for procurement decisions. Claims of superior potency, selectivity, or pharmacokinetics made by third-party vendors are unverifiable against the public record and should be treated with extreme caution. [1]

Biological Activity
Data to verify
No peer-reviewed data identified
Cannot support target-based procurement
Literature search across PubMed, PubChem, ChEMBL returned no hits
Chemical Biology Drug Discovery Kinase Inhibition

Physicochemical Property Benchmarking Against Drug-Like Space

Computed descriptors place the compound within oral drug-like chemical space (MW 316.4 < 500 Da; XLogP3 4.2 ≤5; TPSA 98.5 Ų < 140 Ų), satisfying Lipinski's Rule of Five [1]. However, these are in-silico predictions and not experimental measurements. Many close analogs, such as N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide, are predicted to share similar property profiles. Therefore, while the compound is not disqualified on physicochemical grounds, these data offer no basis for differentiation from structurally related benzothiazole-6-carboxamides. [1][2]

Drug-Like Properties
Class-level
MW 316.4 / XLogP3 4.2 / TPSA 98.5 Ų
Non-discriminatory within analog class
Computed values only; not experimentally measured
Medicinal Chemistry ADME Lead-likeness

Validated Application Scenarios for N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide Based on Existing Evidence


Negative Control or Chemical Probe for Benzothiazole-6-Carboxamide SAR Studies

In the absence of known biological activity, this compound could serve as a negative control in assays evaluating benzothiazole-6-carboxamide analogs. Its structural uniqueness (thiophen-3-yl substitution on a branched propyl linker) makes it useful for SAR exploration when paired with active analogs identified in the literature [1]. This application is contingent on the user independently verifying its inactivity in their specific assay system.

Synthetic Intermediate for Derivatization Libraries

The primary amide group at the 6-position of the benzothiazole ring permits further functionalization. The compound may be used as a building block to generate small libraries of derivatives for screening, provided that analytical purity is verified by the end user. No peer-reviewed synthetic protocol has been published, so in-house optimization is required [2].

Reference Standard for Analytical Method Development

With a well-defined structure and computed properties, this compound can be employed as a reference standard for LC-MS or NMR method development targeting benzothiazole-containing molecules. Its distinct molecular weight (316.4 Da) and characteristic isotopic pattern facilitate unambiguous detection [2].

Computational Modeling and Virtual Screening

The compound's 2D structure and computed 3D conformer (available on PubChem) can be used for docking studies or pharmacophore model building [2]. This application does not require prior biological validation and may generate hypotheses for future experimental testing.

Application
Selection Property
Validation Focus
SAR negative control studies
Structurally distinct 3-thienyl branched linker
Assay inactivity verification required
Derivatization library synthesis
6-carboxamide functional handle
Purity and identity validation
Analytical reference standard
Well-defined structure and isotopic pattern
LC-MS / NMR method development
Computational modeling
Publicly available 2D and 3D conformer data
Docking and pharmacophore hypothesis generation
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